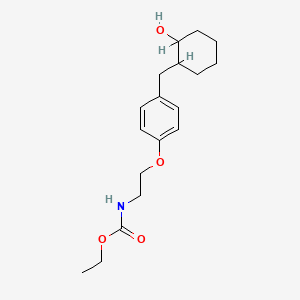
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is a chemical compound known for its role as an insect juvenile hormone bioanalog
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate typically involves the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate. This reduction can be achieved using various strains of Saccharomyces cerevisiae, which have shown enantioselective reduction potential . The reaction yields the cis and trans isomers of the compound with high enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of bioreactors and fermentation processes involving Saccharomyces cerevisiae in different sizes, such as 250-ml shake-flasks and 1-l fermenters, has been explored . These methods ensure high yields and enantiomeric purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. The reduction of the oxo group to a hydroxy group is a key reaction in its synthesis .
Common Reagents and Conditions
Common reagents used in the reduction of this compound include Saccharomyces cerevisiae strains, which act as biocatalysts . The reaction conditions typically involve controlled fermentation processes to achieve high yields and enantiomeric purity .
Major Products Formed
The major products formed from the reduction of ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate are the cis and trans isomers of this compound .
Aplicaciones Científicas De Investigación
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate involves its interaction with specific molecular targets, mimicking the effects of insect juvenile hormones. This interaction disrupts the normal development and growth processes in insects, making it an effective bioanalog for pest control .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-(2-(4-((2-oxocyclohexyl)methyl)phenoxy)ethyl)carbamate
- Other chiral insect juvenile hormone analogs derived from substituted cyclopentanol
Uniqueness
Ethyl N-(2-(4-((2-hydroxycyclohexyl)methyl)phenoxy)ethyl)carbamate is unique due to its high enantiomeric purity and specific biological activity as an insect juvenile hormone analog. Its ability to undergo enantioselective reduction with high yields sets it apart from other similar compounds .
Propiedades
Número CAS |
120672-45-9 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
ethyl N-[2-[4-[(2-hydroxycyclohexyl)methyl]phenoxy]ethyl]carbamate |
InChI |
InChI=1S/C18H27NO4/c1-2-22-18(21)19-11-12-23-16-9-7-14(8-10-16)13-15-5-3-4-6-17(15)20/h7-10,15,17,20H,2-6,11-13H2,1H3,(H,19,21) |
Clave InChI |
JZHZZCDSDITRIS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NCCOC1=CC=C(C=C1)CC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


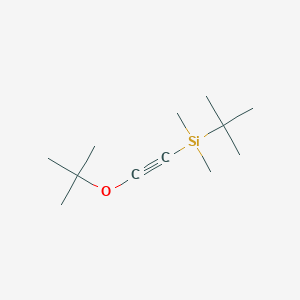
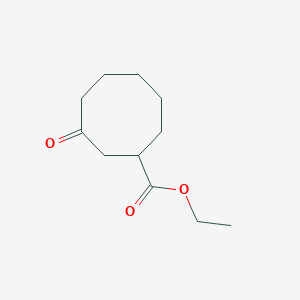
![1H-Tetrazole, 5-[(2,4-dinitrophenyl)thio]-1-phenyl-](/img/structure/B14285166.png)
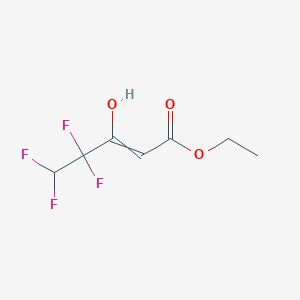
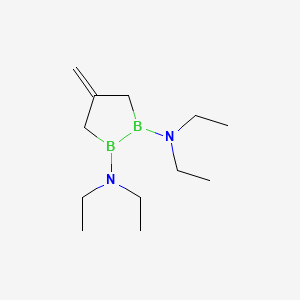
![Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-](/img/structure/B14285174.png)
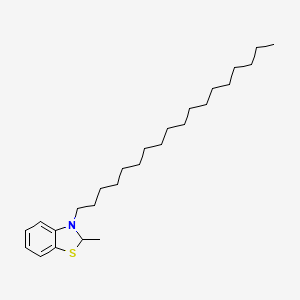

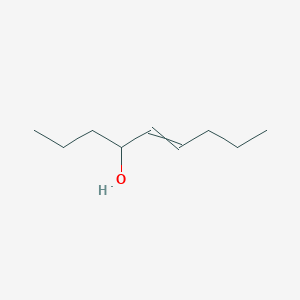
![3-Amino-2-{[(naphthalen-2-yl)oxy]methyl}quinazolin-4(3H)-one](/img/structure/B14285209.png)
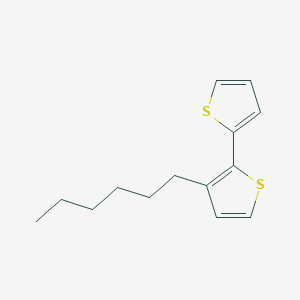
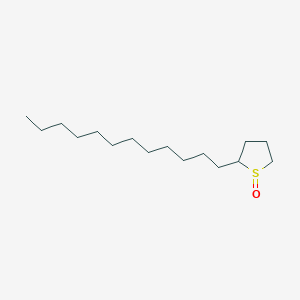
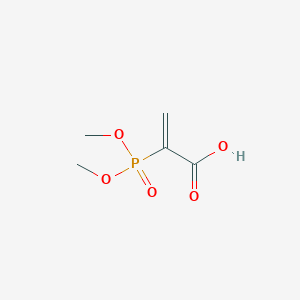
![3-{1,3-Bis[4-(dimethylamino)phenyl]prop-2-en-1-yl}pentane-2,4-dione](/img/structure/B14285233.png)
